![molecular formula C12H6ClNO2S2 B12640165 5-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-carbaldehyde CAS No. 920536-30-7](/img/structure/B12640165.png)
5-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-carbaldehyde is a heterocyclic compound that features a benzothiazole ring fused with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-carbaldehyde typically involves the reaction of 5-chloro-1,3-benzothiazole-2-thiol with furan-2-carbaldehyde. This reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the aldehyde group, converting it into the corresponding alcohol.
Substitution: The chlorine atom in the benzothiazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: 5-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-methanol.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s benzothiazole ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the furan ring can form hydrogen bonds with active sites of enzymes, leading to inhibition of their activity .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1,3-benzothiazole-2-thiol: A precursor in the synthesis of the target compound.
Furan-2-carbaldehyde: Another precursor used in the synthesis.
5-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]furan-2-carbaldehyde: A structurally similar compound with a benzoxazole ring instead of a benzothiazole ring.
Uniqueness
5-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-carbaldehyde is unique due to the presence of both benzothiazole and furan rings in its structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
920536-30-7 |
|---|---|
Molecular Formula |
C12H6ClNO2S2 |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
5-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C12H6ClNO2S2/c13-7-1-3-10-9(5-7)14-12(17-10)18-11-4-2-8(6-15)16-11/h1-6H |
InChI Key |
BWOMZZXGSAZVSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(S2)SC3=CC=C(O3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


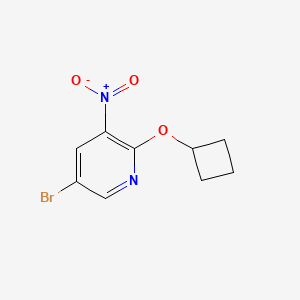
![2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 5-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12640085.png)
![4-Pyrimidinecarboxylic acid, 5-chloro-6-[[(2,4,6-trimethoxyphenyl)methyl]amino]-, ethyl ester](/img/structure/B12640089.png)

![2-Propenamide, N-[3-[[5-fluoro-4-[[4-(2-methoxyethoxy)phenyl]amino]-2-pyrimidinyl]amino]phenyl]-](/img/structure/B12640100.png)
![N-[5-(2-chlorobenzoyl)-4-(3-chlorophenyl)thiophen-2-yl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B12640102.png)
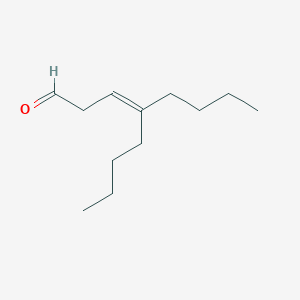
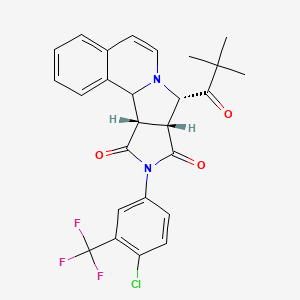
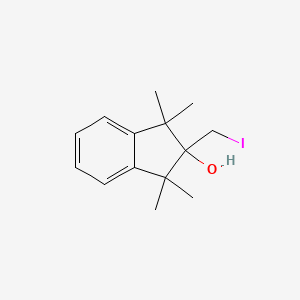
![3-[1-(4-Ethoxyanilino)ethylidene]oxolan-2-one](/img/structure/B12640142.png)
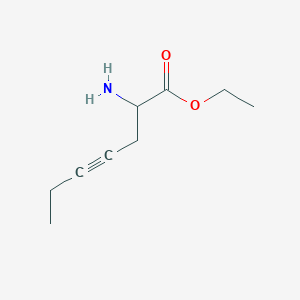
![[4-[1-(1H-imidazol-5-yl)ethyl]-2-methylpyridin-3-yl]methanol](/img/structure/B12640148.png)
![1-[2-(2-Hydroxyethoxy)ethyl]-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol](/img/structure/B12640162.png)
![{[(1S)-1-Methylcyclopent-2-en-1-yl]methyl}benzene](/img/structure/B12640163.png)
